2-Propenal, 2-[(trimethylsilyl)oxy]- is a chemical compound with the molecular formula and a molecular weight of approximately 144.24 g/mol. It is also known as trimethylsilyl 2-propenoate and is characterized by the presence of a trimethylsilyl group attached to a propenal structure. This compound plays a significant role in organic synthesis due to its reactivity and ability to form various derivatives.
The chemical structure features a propenal backbone, which is an unsaturated aldehyde, making it susceptible to nucleophilic attack and addition reactions. The trimethylsilyl group enhances the stability of the compound and influences its reactivity in various chemical transformations .
These reactions are crucial for synthesizing more complex organic compounds and intermediates in pharmaceutical chemistry.
Several methods for synthesizing 2-Propenal, 2-[(trimethylsilyl)oxy]- have been reported:
bashPropenal + Trimethylsilyl chloride → 2-Propenal, 2-[(trimethylsilyl)oxy]-
2-Propenal, 2-[(trimethylsilyl)oxy]- is utilized in various applications:
Interaction studies involving 2-Propenal, 2-[(trimethylsilyl)oxy]- focus on its reactivity with nucleophiles and electrophiles. Research indicates that the compound can undergo various transformations when interacting with different functional groups. For example, studies have shown that it can react with amines to form stable silylated derivatives, which are valuable in synthetic pathways .
Several compounds share structural similarities with 2-Propenal, 2-[(trimethylsilyl)oxy]-. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Trimethylsilyl acetate | Ester | Commonly used as a reagent for acetylation reactions. |
| Trimethylsilyl chloride | Halide | Used as a silylation reagent but lacks the aldehyde group. |
| Trimethylsilyl ether | Ether | Provides protection for alcohols but does not have unsaturation. |
| 3-Mercapto-1-propanol trimethylsilyl ether | Thiol derivative | Exhibits different reactivity due to sulfur presence. |
The uniqueness of 2-Propenal, 2-[(trimethylsilyl)oxy]- lies in its combination of an aldehyde functionality with a trimethylsilyl group, allowing it to participate in diverse
The synthesis of silyl enol ethers, including trimethylsilyloxy acrolein, originated from efforts to stabilize reactive enolate intermediates. Early methods relied on deprotonating carbonyl compounds with strong bases like lithium diisopropylamide (LDA) at low temperatures (−78°C), followed by quenching with trimethylsilyl chloride (TMSCl). For example, unsymmetrical ketones treated with LDA and TMSCl preferentially formed kinetic silyl enol ethers due to steric hindrance, while weaker bases like triethylamine favored thermodynamic products. This foundational work established the critical role of base strength and temperature in controlling regioselectivity.
A notable advancement was the Brook rearrangement, which provided an alternative route to silyl enol ethers through 1,3-silyl migrations. Meanwhile, the synthesis of α-trimethylsilylmethacrolein demonstrated the applicability of silyl protection strategies to α,β-unsaturated aldehydes, using oxalyl chloride and dimethyl sulfoxide (DMSO) to oxidize allylic alcohols. These early methodologies laid the groundwork for modern approaches to trimethylsilyloxy acrolein derivatives.
Contemporary synthesis leverages catalytic systems to enhance efficiency and selectivity. The silyl enol ether Prins cyclization, for instance, enables the construction of tetrahydropyran-4-ones via Lewis acid-mediated condensation between hydroxy silyl enol ethers and aldehydes. Employing trimethylsilyl triflate (TMSOTf) as a catalyst, this method achieves up to 97% yield and >95:5 diastereomeric ratios (dr) by promoting carbon–carbon and carbon–oxygen bond formation.
Table 1: Representative Yields and Diastereoselectivity in Prins Cyclization
| Substrate R Group | Yield (%) | dr (cis:trans) |
|---|---|---|
| Phenyl | 92 | 95:5 |
| Cyclohexyl | 85 | 93:7 |
| tert-Butyl | 89 | 96:4 |
Additionally, Sonogashira cross-coupling reactions have been adapted for synthesizing silylated enynes. For example, bis(trimethylsilyl)enyne reacts with aryl iodides under palladium catalysis to yield conjugated enynes, which can be protiodesilylated to access acrolein derivatives. Gas-phase reactions between trimethylsilyl azide (TMSAZ) and acrolein under UV light further demonstrate innovative routes to functionalized polyacrolein particles, incorporating silicon-oxygen bonds.
Enantioselective synthesis of trimethylsilyloxy acrolein derivatives remains an active area of research. The Corey–Bakshi–Shibata (CBS) reduction, applied to ketone intermediates derived from Weinreb amides, achieves high enantiomeric excess (ee) by leveraging chiral oxazaborolidine catalysts. For instance, reduction of ketone 23 (Table 3 in Ref ) with sodium borohydride and an Et₂B(OMe) additive produces chiral alcohols with >90% ee, which are subsequently silylated to yield enantiomerically enriched products.
Chiral Lewis acids, such as titanium(IV) complexes with binaphthol ligands, have also been employed in Prins cyclizations to induce asymmetry. By coordinating to the aldehyde oxygen, these catalysts enforce a specific transition-state geometry, leading to preferential formation of cis-2,6-disubstituted tetrahydropyran-4-ones.
The trimethylsilyloxy group exerts profound electronic and steric influences on enol ether reactivity through multiple mechanisms [3]. The trimethylsilyl group consists of three methyl groups bonded to a silicon atom, characterized by chemical inertness and large molecular volume [3]. This structural arrangement creates a unique electronic environment that modulates the reactivity of the enol ether functionality through both inductive and hyperconjugative effects [4].
Electronic modulation occurs primarily through the electron-donating nature of the trimethylsilyl group [3] [5]. The silicon atom exhibits weakly electron-donating properties that stabilize adjacent positive charge development during electrophilic reactions [5]. Research demonstrates that the trimethylsilyl group shows relatively strong electron-withdrawing conjugative effects when directly combined with π-electron systems [4]. This apparent contradiction arises from the orbital interactions, specifically the "inverse" hyperconjugation involving the σ* orbitals of silicon-carbon bonds [4].
Bond dissociation energy measurements reveal that the trimethylsilyl-oxygen bond strength is approximately 81 ± 2 kilocalories per mole [6]. This relatively strong bond contributes to the stability of silyl enol ethers under neutral conditions while remaining susceptible to cleavage under appropriate reaction conditions [6]. The silicon-oxygen bond length in trimethylsilyl enol ethers typically measures 1.63-1.65 Angstroms, indicating significant covalent character [7].
Steric modulation by the trimethylsilyloxy group influences both reactivity and selectivity [8]. The bulky nature of the trimethylsilyl group creates significant steric hindrance around the reaction center [8]. This steric bulk affects conformational preferences and transition state energies, leading to altered regioselectivity and stereoselectivity in various transformations [9]. Computational studies indicate that steric strain present in trimethylsilylated compounds is reflected in characteristic nuclear magnetic resonance chemical shifts, with stronger steric strain causing observable downfield shifts [8].
| Silicon Group | Steric Parameter | Electronic Effect | Bond Length Si-O (Å) | Relative Stability to Acid | Relative Stability to Base |
|---|---|---|---|---|---|
| Trimethylsilyl | Small | Weakly electron-donating | 1.63 | 1 | 1 |
| Triethylsilyl | Medium | Weakly electron-donating | 1.64 | 64 | 10-100 |
| tert-Butyldimethylsilyl | Large | Electron-donating | 1.65 | 20,000 | 20,000 |
| Triisopropylsilyl | Very Large | Electron-donating | 1.66 | 700,000 | 100,000 |
| tert-Butyldiphenylsilyl | Very Large | Electron-donating | 1.65 | 5,000,000 | 20,000 |
Solvent and temperature conditions exert critical control over enolate stability and the formation kinetics of silyl enol ethers [10] [11]. The choice of solvent significantly influences the equilibrium between kinetic and thermodynamic enolate products, while temperature determines the rate of formation and subsequent isomerization processes [10].
Solvent effects on silyl enol ether stability are primarily governed by the dielectric constant and coordinating ability of the medium [11]. In dichloromethane, silyl enol ether isomerization proceeds smoothly with equilibrium reached within five minutes when catalyzed by triflic imide [10]. The reaction efficiency correlates directly with solvent polarity, with acetonitrile promoting faster isomerization compared to less polar solvents [10]. Conversely, isomerization in toluene proceeds more slowly due to its lower dielectric constant [10].
Nucleophile-assisted silicon-oxygen bond cleavage mechanisms have been demonstrated in various solvents [11]. Cyclic voltammetry experiments measuring the kinetics of silicon-oxygen bond cleavage in silyl enol ether cation radicals reveal significant solvent dependencies [11]. The presence of nucleophiles such as methanol, tertiary butanol, pyridine, and bromopyridine accelerates the cleavage process through coordinated attack mechanisms [11].
Temperature effects on enolate formation follow predictable thermodynamic and kinetic patterns [12] [13]. At low temperatures (negative 78 degrees Celsius), kinetic enolates predominate due to reduced thermal energy preventing equilibration to thermodynamically favored products [13]. The use of strong, sterically hindered bases like lithium diisopropylamide at low temperature preferentially forms kinetic silyl enol ethers with less substituted double bonds [13]. Conversely, elevated temperatures favor thermodynamic products through increased equilibration rates [12].
The formation of kinetic versus thermodynamic silyl enol ethers can be controlled through careful temperature management [12]. Weak bases at elevated temperatures promote thermodynamic product formation through initial silylation followed by proton abstraction [12]. This mechanistic pathway involves oxonium species formation where enhanced acidity of alpha-protons facilitates selective deprotonation [12].
Hydrolysis rates of silyl enol ethers exhibit strong temperature dependence [14]. Under acidic conditions, hydrolysis proceeds through pentavalent silicon intermediates with activation energies typically ranging from 12-18 kilocalories per mole [15]. The relative hydrolysis rates increase exponentially with temperature, following Arrhenius kinetics [14].
| Solvent | Dielectric Constant | Effect on Si-O Bond Stability | Enolate Formation Rate | Isomerization Tendency |
|---|---|---|---|---|
| Dichloromethane | 9.1 | Moderate | Fast | Medium |
| Acetonitrile | 37.5 | High | Very Fast | High |
| Tetrahydrofuran | 7.6 | Low | Moderate | Low |
| Toluene | 2.4 | Very Low | Slow | Very Low |
| Diethyl ether | 4.3 | Low | Moderate | Low |
| Temperature (°C) | Kinetic vs Thermodynamic Product | Formation Rate (Relative) | Hydrolysis Rate (Relative) | E/Z Selectivity |
|---|---|---|---|---|
| -78 | Kinetic | 0.1 | 0.01 | High |
| -40 | Kinetic | 0.5 | 0.10 | High |
| 0 | Mixed | 1.0 | 1.00 | Medium |
| 25 | Thermodynamic | 5.0 | 10.00 | Low |
| 60 | Thermodynamic | 25.0 | 100.00 | Very Low |
| 100 | Thermodynamic | 100.0 | 1000.00 | Poor |
The reactivity profile of trimethylsilyl enol ethers differs substantially from other silicon-containing analogues, with variations in steric bulk and electronic properties creating distinct reaction patterns [16] [17]. Comparative studies reveal systematic trends in reactivity that correlate with the size and electronic nature of the silicon substituents [18].
Triethylsilyl enol ethers exhibit enhanced stability compared to trimethylsilyl analogues [7]. The relative stability towards acidic hydrolysis increases approximately 64-fold for triethylsilyl ethers compared to trimethylsilyl ethers [7]. This enhanced stability arises from increased steric protection around the silicon center [7]. Under basic conditions, triethylsilyl ethers show 10-100 fold increased stability [7].
tert-Butyldimethylsilyl enol ethers demonstrate markedly different reactivity profiles [17] [18]. These compounds exhibit 20,000-fold increased stability towards acid hydrolysis compared to trimethylsilyl analogues [7]. The tert-butyl group provides substantial steric protection while maintaining reactivity for synthetic transformations [18]. Studies demonstrate that tert-butyldimethylsilyl groups can be easily installed and removed under mild conditions while displaying markedly higher resistance towards acids or bases [18].
Triisopropylsilyl enol ethers represent the most sterically hindered common variant [16] [19]. These compounds show 700,000-fold increased stability towards acids and 100,000-fold increased stability towards bases [7]. The exceptional stability of triisopropylsilyl ethers enables their use in demanding synthetic sequences [19]. Direct bis-azidonation reactions of triisopropylsilyl enol ethers proceed through radical addition processes, demonstrating unique reactivity patterns not observed with less hindered analogues [19].
Mechanistic studies reveal that silicon group size influences reaction pathways [17]. In glycosylation reactions, silylated donors show remarkable reactivity differences based on the silicon substituents [17]. tert-Butyldimethylsilyl-protected donors exhibit superarmed reactivity, allowing selective glycosylation of armed glycosyl acceptors [17]. The rate increases caused by bulky silicon groups favor conformational inversion to more reactive conformations in transition states [17].
Bond dissociation energies vary systematically with silicon substitution [6]. Trimethylsilyl ethers have bond dissociation energies of 81 kilocalories per mole [6]. Increased substitution generally increases bond strength, with tert-butyldimethylsilyl and triisopropylsilyl variants showing 85 and 88 kilocalories per mole, respectively [6].
Hydrolytic stability differences enable selective deprotection strategies [20]. The stability hierarchy enables sequential removal of different silicon protecting groups under controlled conditions [20]. Primary silyl ethers can be selectively deprotected in the presence of secondary silyl ethers through steric control mechanisms [15]. These selectivity patterns are particularly pronounced when different silicon groups are present on the same molecule [15].
| Compound Type | Relative Nucleophilicity | Bond Dissociation Energy (kcal/mol) | Half-life in H₂O (pH 7, 25°C) | Activation Energy (kcal/mol) |
|---|---|---|---|---|
| Trimethylsilyl enol ether | 1.0 | 81 | Minutes | 12 |
| tert-Butyldimethylsilyl enol ether | 0.8 | 85 | Hours | 15 |
| Triisopropylsilyl enol ether | 0.6 | 88 | Days | 18 |
| Lithium enolate | 10¹³ | 120 | Seconds | 8 |
| Enamine | 100 | 75 | Minutes | 10 |
The silyl-protected enal 2-propenal, 2-[(trimethylsilyl)oxy]-—often abbreviated as TMS-acrolein—combines the high electrophilicity of acrolein with the water-tolerant stability conferred by the trimethylsilyl (TMS) group. Early work showed that simple silicon enolates suffer rapid hydrolysis in water, yet TMS-acrolein resists such decomposition long enough to participate in Lewis-acid-catalysed Mukaiyama aldol reactions [1] [2].
Table 1 collates representative aqueous protocols.
| Entry | Nucleophile (TMS enolate) | Lewis acid (mol %) | Medium | Temp ( °C ) | Time (h) | Aldol Yield (%) | syn/anti |
|---|---|---|---|---|---|---|---|
| 1 | Cyclohexanone TMS enolate | TiCl₄ (100) | H₂O/CH₂Cl₂ (1 : 1) | 0 | 2 | 78 | 62 : 38 [2] |
| 2 | Rawal’s diene TMS enolate | — (neat H₂O) | 100% H₂O | rt | 6 | 83 | 94 : 6 (γ-selective) [2] |
| 3 | Acetophenone TMS enolate | Yb(OTf)₃ (10) | SDS/H₂O micelle | 25 | 1 | 92 | 88 : 12 [1] |
| 4 | Silyl ketene acetal | Sc(OTf)₃ (5) | H₂O/MeCN (9 : 1) | 10 | 3 | 81 | 90 : 10 [1] |
Key findings
Mechanistic probes using D₂O show > 90% deuterium incorporation at the β-hydroxy site, confirming post-aldol protonation from bulk water rather than from silanols [1].
TMS-acrolein serves as a versatile homoallylic electrophile in Lewis-acid-induced Prins reactions that forge tetrahydropyran (THP) and dihydropyran (DHP) frameworks. In these cascades, the silicon-stabilised oxocarbenium ion formed after initial nucleophilic attack undergoes intramolecular C–C bond formation to close the ring [3] [4] [5].
Table 2 highlights recent heterocycle syntheses.
| Substrate Type | Cyclization Promoter | Nucleophile/LG | Product | d.r. | Yield (%) |
|---|---|---|---|---|---|
| Terminal cyclopropyl-TMS alcohol + TMS-acrolein | BiCl₃/TMSCl | Cl⁻ | 2,3,4,6-Tetrasubstituted THP | > 95 : 5 (all-cis) | 82 [4] |
| Vinyl-silyl alcohol + TMS-acrolein | FeCl₃ | F⁻ | Fluorinated bicyclic THP | 91 : 9 | 75 [3] |
| Alkynyl-silyl alcohol + TMS-acrolein | FeCl₃ | Cl⁻ | cis-2,6-DHP | > 20 : 1 | 68 [6] |
| Homoallylic alcohol + TMS-acrolein | TMSOTf | OTf⁻ | 4-Methylenetetrahydropyran | 5 : 1 cis | 91 [3] |
Highlights
These Prins methodologies have enabled concise assembly of marine THP-containing natural products and elaborate glycoconjugate analogues [4].
Silyl enol ethers derived from TMS-acrolein engage in palladium-catalyzed α-arylation, providing rapid access to α-aryl-α,β-unsaturated aldehydes, valuable precursors to conjugated polyenes and heterocycles [9] [10].
Table 3 summarises representative couplings.
| Electrophile | Catalyst / Ligand | Additive | Solvent / T ( °C ) | Product Yield (%) | Regio-selectivity |
|---|---|---|---|---|---|
| 4-Iodoanisole | Pd₂(dba)₃ / t-Bu₃P | Bu₃SnF (1 eq) | Toluene, 110 °C | 82 | > 98% α-aryl [9] |
| p-Bromonitrobenzene | Pd₂(dba)₃ / t-Bu₃P | Bu₃SnF | Benzene, 80 °C | 71 | 99% α-aryl [9] |
| o-Chlorotoluene | Pd₂(dba)₃ / t-Bu₃P | Bu₃SnF | Toluene, 110 °C | 55 | 98% α-aryl [9] |
| 3-Pyridyl chloride | Pd(dba)₂ / difluorphos | ZnF₂ | 1,4-Dioxane, 90 °C | 68 | 97% α-aryl [11] |
Key mechanistic observations
Applications
α-Arylated TMS-acrolein derivatives undergo seamless Hiyama coupling or organocatalytic conjugate additions to construct densely substituted polyketide fragments in three steps from commercial starting materials [12].
Across aldol, Prins, and α-arylation manifolds, 2-propenal, 2-[(trimethylsilyl)oxy]- offers a uniquely balanced reactivity profile: